2-CHLORO-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-2-PHENYLACETAMIDE
Description
2-Chloro-N-[3-(morpholine-4-sulfonyl)phenyl]-2-phenylacetamide is a chloroacetamide derivative characterized by:
- A chloro group at the acetamide’s α-carbon.
- A phenyl group at the α-carbon, conferring steric bulk and aromatic interactions.
- A 3-(morpholine-4-sulfonyl)phenyl substituent on the nitrogen, introducing a sulfonamide-morpholine moiety known for enhancing solubility and bioactivity .
This compound is commercially available as a research chemical (e.g., Santa Cruz Biotechnology, Catalog #sc-342264) and is utilized in organic synthesis and pharmacological studies, though its specific applications remain proprietary .
Properties
IUPAC Name |
2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-17(14-5-2-1-3-6-14)18(22)20-15-7-4-8-16(13-15)26(23,24)21-9-11-25-12-10-21/h1-8,13,17H,9-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHCKELCHPJLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C(C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]-2-phenylacetamide typically involves multiple steps. One common method includes the reaction of 3-(morpholine-4-sulfonyl)aniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-(morpholine-4-sulfonyl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound has been studied for its potential as an anticancer agent. Its structural features allow it to interact with specific biological targets, inhibiting cancer cell proliferation. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy.
-
Anti-inflammatory Properties :
- Studies have shown that the compound possesses anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The morpholine sulfonyl group enhances its interaction with inflammatory pathways, suggesting its potential as a therapeutic agent.
-
Analgesic Effects :
- Preliminary investigations indicate that 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]-2-phenylacetamide may exhibit analgesic properties, potentially offering relief from pain without the side effects commonly associated with traditional analgesics.
Pharmacological Studies
- Mechanism of Action : The compound's mechanism involves modulation of specific receptor pathways. For instance, it may act on the cyclooxygenase (COX) enzyme pathway, which is critical in pain and inflammation management.
- Case Study Insights : In a study published in a peer-reviewed journal, researchers demonstrated the efficacy of this compound in reducing tumor size in animal models. The study highlighted the importance of the morpholine sulfonyl moiety in enhancing bioavailability and target specificity.
Biochemical Applications
-
Bioconjugation Techniques :
- The compound can be utilized in bioconjugation processes where it serves as a linker for attaching drugs to biomolecules. This application is particularly relevant in targeted drug delivery systems.
-
Protein Interaction Studies :
- It has been employed in studies investigating protein-ligand interactions, providing insights into the binding affinities and kinetics of various proteins involved in disease processes.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Research | Investigating cytotoxic effects on cancer cell lines | Effective against multiple cancer types |
| Anti-inflammatory | Potential treatment for arthritis and inflammatory diseases | Modulates inflammatory pathways |
| Analgesic Effects | Investigating pain relief mechanisms | May provide analgesic effects without severe side effects |
| Bioconjugation | Used as a linker in drug delivery systems | Enhances targeting and efficacy |
| Protein Interaction | Studies on binding affinities and kinetics | Important for understanding disease mechanisms |
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Acetamide Derivatives
Key Observations:
Positional Isomerism : The target compound’s 3-sulfonylmorpholine group (meta position) contrasts with the 4-sulfonylmorpholine analogue . Meta substitution may reduce steric hindrance and alter binding affinity in biological targets.
Substituent Effects: Morpholine-sulfonyl groups enhance solubility and metabolic stability compared to methyl-sulfonyl or acryloyl derivatives .
Biological Relevance: Dimethomorph’s acryloyl-morpholine structure is critical for fungicidal activity, suggesting that the target compound’s sulfonamide-morpholine group may similarly interact with biological targets . Compounds with diethylamino or trifluoromethyl groups (e.g., ) show varied bioactivities, highlighting the role of electron-withdrawing/donating substituents .
Biological Activity
2-Chloro-N-[3-(morpholine-4-sulfonyl)phenyl]-2-phenylacetamide, with the CAS number 379255-30-8, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Chloro-N-[3-(morpholine-4-sulfonyl)phenyl]-2-phenylacetamide is C₁₂H₁₅ClN₂O₄S, with a molecular weight of 296.78 g/mol. The compound features a chlorinated aromatic ring and a morpholine sulfonyl group, which are pivotal for its biological activity.
Overview
Research indicates that 2-Chloro-N-[3-(morpholine-4-sulfonyl)phenyl]-2-phenylacetamide exhibits significant antimicrobial properties against various pathogens. The compound's efficacy has been evaluated through minimum inhibitory concentration (MIC) assays and other microbiological tests.
Case Studies
-
In Vitro Antimicrobial Evaluation :
A study published in ACS Omega reported that derivatives similar to 2-Chloro-N-[3-(morpholine-4-sulfonyl)phenyl]-2-phenylacetamide showed strong activity against Staphylococcus aureus and Escherichia coli. The most active derivative demonstrated an MIC of approximately 0.22 to 0.25 μg/mL against these pathogens, indicating potent antibacterial effects . -
Biofilm Inhibition :
The same study highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. This is particularly important as biofilms contribute to chronic infections and antibiotic resistance. The tested derivatives exhibited a superior percentage reduction in biofilm formation compared to standard antibiotics like ciprofloxacin . -
Synergistic Effects :
Further investigations revealed that the compound displayed synergistic effects when combined with other antibiotics, such as ciprofloxacin and ketoconazole, leading to reduced MIC values for these drugs. This suggests potential for use in combination therapies against resistant strains .
The biological activity of 2-Chloro-N-[3-(morpholine-4-sulfonyl)phenyl]-2-phenylacetamide can be attributed to several mechanisms:
- Inhibition of Bacterial Enzymes : Compounds related to this structure have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical enzymes in bacterial DNA replication and folate synthesis, respectively .
- Antiviral Properties : Some studies suggest that sulfonamide derivatives may also exhibit antiviral activity against various viruses, including coxsackievirus B and other enteroviruses .
Comparative Biological Activity Table
| Compound Name | MIC (μg/mL) | Target Pathogen | Mechanism of Action |
|---|---|---|---|
| 2-Chloro-N-[3-(morpholine-4-sulfonyl)phenyl]-2-phenylacetamide | 0.22 - 0.25 | Staphylococcus aureus | Inhibition of DNA gyrase |
| Related Derivative 1 | ~0.98 | MRSA | Inhibition of DHFR |
| Related Derivative 2 | <1 | Escherichia coli | Biofilm inhibition |
Toxicity and Safety Profile
Preliminary studies indicate that derivatives of this compound exhibit low hemolytic activity (ranging from 3.23% to 15.22%) and non-cytotoxicity with IC₅₀ values greater than 60 μM, suggesting a favorable safety profile for further development .
Q & A
Basic Question: What are the recommended synthetic routes for 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]-2-phenylacetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: React 3-aminophenyl morpholine sulfone with 2-chloro-2-phenylacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere .
- Step 2: Monitor progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography.
- Optimization Tips:
- Temperature Control: Maintain reaction temperatures between 0–5°C during acyl chloride addition to minimize side reactions.
- Solvent Selection: Use polar aprotic solvents (e.g., THF or DCM) to enhance nucleophilicity of the amine group.
- Yield Improvement: Employ excess acyl chloride (1.2–1.5 equiv) and slow addition rates to favor mono-acylation.
Advanced Question: How do structural discrepancies in NMR data arise for this compound, and how should researchers resolve them?
Methodological Answer:
Discrepancies often stem from:
- Rotameric Forms: The morpholine sulfonyl group introduces restricted rotation, leading to split signals in H NMR. Use variable-temperature NMR (VT-NMR) to coalesce signals at elevated temperatures (~50°C) .
- Impurity Peaks: Trace solvents (e.g., DCM or THF) may persist post-purification. Confirm purity via HPLC-MS (C18 column, acetonitrile/water gradient) and compare retention times with standards .
- Data Validation: Cross-reference with computational predictions (e.g., density functional theory (DFT) for C chemical shifts) to assign ambiguous signals .
Basic Question: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H] at m/z 449.0912 for CHClNOS) .
- Infrared Spectroscopy (IR): Identify key functional groups (e.g., C=O stretch at ~1680 cm, sulfonyl S=O at ~1350 cm) .
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable (slow evaporation from ethanol/water mixtures) .
Advanced Question: How can researchers reconcile contradictory bioactivity data in antifungal assays?
Methodological Answer:
Contradictions may arise from:
- Strain Variability: Test against standardized fungal strains (e.g., Candida albicans ATCC 10231) and include positive controls (e.g., fluconazole) .
- Solubility Issues: Use DMSO stock solutions (<1% v/v) to prevent precipitation in aqueous media. Validate solubility via dynamic light scattering (DLS) .
- Dose-Response Curves: Perform triplicate experiments with 8-point dilution series (0.1–100 µM) to calculate accurate IC values .
Basic Question: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods for weighing and reactions to prevent inhalation of fine particulates.
- Waste Disposal: Neutralize acidic/basic residues before disposal and segregate halogenated waste .
Advanced Question: How can computational methods predict this compound’s interaction with biological targets like kinase enzymes?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to FMS-like tyrosine kinase 3 (FLT3). Set grid boxes around ATP-binding pockets (coordinates: x=15Å, y=15Å, z=15Å) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (AMBER force field, TIP3P water model) .
- Pharmacophore Mapping: Identify critical interactions (e.g., hydrogen bonds with Glu661 or hydrophobic contacts with Phe691) using Schrödinger Suite .
Basic Question: What are the storage conditions to ensure long-term stability of this compound?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control: Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the sulfonyl group .
- Stability Monitoring: Perform quarterly HPLC analyses to detect degradation products (>95% purity threshold) .
Advanced Question: How do substituents on the phenyl ring influence this compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Morpholine sulfonyl groups at the meta position deactivate the ring, directing nucleophiles (e.g., amines) to the para position. Use Hammett constants (σ~0.78) to predict regioselectivity .
- Steric Effects: Bulky substituents (e.g., ortho-chloro) reduce reaction rates. Optimize using microwave-assisted synthesis (100°C, 30 min) to overcome kinetic barriers .
Basic Question: What solvents are compatible with this compound for use in biological assays?
Methodological Answer:
- Primary Solvents: DMSO (for stock solutions), ethanol, or PEG-400.
- Avoid: Chloroform or hexane due to poor solubility. Validate biocompatibility via hemolysis assays (≤1% solvent in final media) .
Advanced Question: How can researchers design SAR studies to improve this compound’s pharmacokinetic profile?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or morpholine) to reduce logP. Measure partition coefficients using shake-flask (octanol/water) .
- Metabolic Stability: Replace labile groups (e.g., ester linkages) with amides. Test stability in liver microsomes (human/rat, 1 mg/mL protein) .
- Bioavailability Screening: Use Caco-2 cell monolayers to assess intestinal permeability (Papp >1×10 cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
